molecular formula C14H11NO5 B424727 methyl 2-(5-{2-nitrovinyl}-2-furyl)benzoate

methyl 2-(5-{2-nitrovinyl}-2-furyl)benzoate

Cat. No.: B424727
M. Wt: 273.24g/mol
InChI Key: BFRHKXCHHSREIY-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a nitroethenyl group and a benzoate ester. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of methyl 2-(5-{2-nitrovinyl}-2-furyl)benzoate typically involves the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Methyl 2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(5-{2-nitrovinyl}-2-furyl)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The furan ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar compounds to methyl 2-(5-{2-nitrovinyl}-2-furyl)benzoate include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24g/mol

IUPAC Name

methyl 2-[5-[(E)-2-nitroethenyl]furan-2-yl]benzoate

InChI

InChI=1S/C14H11NO5/c1-19-14(16)12-5-3-2-4-11(12)13-7-6-10(20-13)8-9-15(17)18/h2-9H,1H3/b9-8+

InChI Key

BFRHKXCHHSREIY-CMDGGOBGSA-N

SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C[N+](=O)[O-]

Isomeric SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C/[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C[N+](=O)[O-]

Origin of Product

United States

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